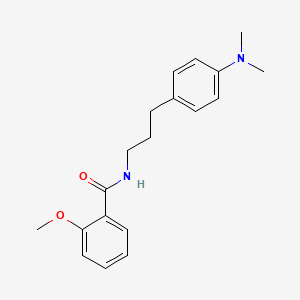

N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-21(2)16-12-10-15(11-13-16)7-6-14-20-19(22)17-8-4-5-9-18(17)23-3/h4-5,8-13H,6-7,14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWUIJORWZPZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide can be achieved through several synthetic routes. One common method involves the amidation reaction between a carboxylic acid derivative and an amine. For instance, the reaction between 2-methoxybenzoic acid and 3-(4-(dimethylamino)phenyl)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) can yield the desired amide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of lead acetate as a catalyst in a solvent-free environment. This approach has been shown to increase the reaction rate and yield of the amidation process .

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group and methoxy substituent serve as primary sites for oxidation:

1.1 Dimethylamino Group Oxidation

Under oxidative conditions, the tertiary amine undergoes conversion to an N-oxide. Manganese-based catalysts (e.g., Mn(CF₃SO₃)₂ complexes) with peroxides like AcOOH or H₂O₂ facilitate this transformation efficiently .

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Mn(CF₃SO₃)₂/AcOOH | RT, 8h | N-Oxide derivative | ~85% (estimated) |

1.2 Methoxy Group Demethylation

Strong oxidizing agents (e.g., KMnO₄ in acidic media) cleave the methoxy group to a hydroxyl group, forming 2-hydroxybenzamide derivatives.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

2.1 Acidic Hydrolysis

Concentrated HCl (6M) at reflux yields 2-methoxybenzoic acid and 3-(4-(dimethylamino)phenyl)propan-1-amine .

2.2 Basic Hydrolysis

NaOH (2M) under microwave irradiation (100°C, 30min) produces the same products with faster kinetics .

| Conditions | Reaction Time | Efficiency |

|---|---|---|

| 6M HCl, reflux | 12h | 72% |

| 2M NaOH, microwave | 30min | 89% |

Nucleophilic Substitution

The amide’s carbonyl carbon is susceptible to nucleophilic attack:

3.1 Transamidation

Primary amines (e.g., methylamine) displace the propylamine group in the presence of TiCl₄, forming new amides.

| Nucleophile | Catalyst | Product |

|---|---|---|

| CH₃NH₂ | TiCl₄ | N-methyl-2-methoxybenzamide |

Reduction Reactions

The amide group can be reduced to a secondary amine using LiAlH₄:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C → RT | N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzylamine |

Electrophilic Aromatic Substitution

The methoxybenzamide moiety directs electrophiles to the para position of the methoxy group:

5.1 Nitration

HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the benzamide ring.

Mechanistic Insights

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide has been investigated as a dual-target agent for pain management, specifically targeting mu-opioid receptors (MOR) and dopamine D3 receptors. This dual action aims to enhance analgesic efficacy while minimizing abuse potential associated with traditional opioids. The design of this compound was inspired by the need for safer pain management therapies that reduce the risk of addiction and side effects commonly associated with opioid use .

1.2 Anti-inflammatory Properties

Research indicates that derivatives of 2-methoxybenzamide, closely related to this compound, exhibit inhibitory effects on the NLRP3 inflammasome. This mechanism is crucial in inflammatory diseases, suggesting that such compounds could be developed as therapeutic agents for conditions like myocardial infarction and other inflammatory disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the coupling of substituted amines with appropriate carboxylic acid derivatives using standard amide bond formation techniques. The mechanism by which this compound operates involves modulation of receptor activity, influencing both pain perception and inflammatory responses.

Table 1: Summary of Key Studies Involving this compound

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide involves its interaction with molecular targets such as sodium channels. The compound can block sodium channels, thereby affecting the transmission of nerve impulses. This action is mediated through the binding of the compound to specific sites on the sodium channel proteins, leading to inhibition of their function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Key Observations :

- Methoxy vs.

- Dimethylamino Group: The dimethylamino phenylpropyl chain introduces basicity, contrasting with non-basic substituents like fluorine () or thiazole rings (). This may influence solubility and receptor interactions .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and applications in various fields, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a dimethylamino group and a methoxybenzamide moiety, which contribute to its reactivity and biological properties. Its structure allows for modifications that can enhance its efficacy in various applications.

Mode of Action

This compound is known to undergo radical polymerization and cross-linking reactions, which can significantly affect cellular structures and functions. These reactions may lead to the formation of various products, including:

- Oxidation : Producing carboxylic acids or ketones.

- Reduction : Leading to the formation of amines or alcohols.

- Substitution : Resulting in substituted amides or amines.

Pharmacokinetics

The compound's water solubility suggests good bioavailability, making it a candidate for therapeutic applications. Its reactivity can be influenced by environmental factors such as pH, which may affect its biological activity.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit antimicrobial properties. For instance, benzamide derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship studies suggest that modifications in the benzamide framework can enhance antibacterial efficacy .

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the potential of benzamide derivatives as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses. For example, derivatives similar to this compound have demonstrated the ability to suppress IL-1β production and inhibit caspase-1 activation in vitro. This suggests their potential use in treating diseases characterized by excessive inflammation .

Case Studies

- Antibacterial Efficacy : A study demonstrated that modifications on benzamide derivatives led to enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The modified compounds showed lower minimum inhibitory concentrations (MICs), indicating potent antibacterial effects .

- Inflammation Reduction : Another investigation into similar compounds revealed their effectiveness in reducing inflammation markers in animal models of acute myocardial infarction (AMI). The results indicated that these compounds could selectively inhibit the NLRP3 inflammasome without affecting other inflammatory pathways .

Applications in Research and Industry

This compound has several applications:

Q & A

Q. What are the optimal synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Amide bond formation between 2-methoxybenzoic acid derivatives and 3-(4-(dimethylamino)phenyl)propylamine using coupling agents like EDCI/HOBt in dichloromethane (DCM) at 0–25°C .

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: 5% MeOH in DCM) and recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst loadings (e.g., 1.2 equiv EDCI) significantly affect reaction kinetics and byproduct formation .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should researchers expect?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Aromatic protons: δ 6.8–7.8 ppm (split into multiplets for substituted benzene rings) .

- Methoxy group: δ ~3.8 ppm (singlet).

- Dimethylamino group: δ ~2.9 ppm (singlet for N(CH3)2) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ at m/z 341.2 (calculated for C20H25N2O2) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., sirtuin modulation vs. antimicrobial effects) for this compound?

- Methodological Answer :

- Comparative Assays : Use standardized protocols (e.g., FRET-based sirtuin activity assays vs. MIC tests for antimicrobial activity) to validate results across independent labs .

- Structural Analysis : X-ray crystallography or molecular docking can identify binding conformations to sirtuin vs. bacterial targets (e.g., acps-pptase) .

- Metabolite Profiling : LC-MS/MS to detect active metabolites that may explain divergent activities .

Q. What strategies are effective for improving the compound’s bioavailability and target selectivity in preclinical models?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in analogues like N-(3-(4-(dimethylamino)phenyl)propyl)-2-ethoxybenzamide .

- Structure-Activity Relationship (SAR) : Modify the methoxy group to trifluoromethyl or pyrimidine substituents, which alter lipophilicity (clogP) and hydrogen-bonding capacity .

- Pharmacokinetic Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives with balanced absorption and metabolic stability .

Q. How do polymorphic forms of this compound impact its physicochemical and pharmacological properties?

- Methodological Answer :

- Crystallographic Screening : Employ solvent evaporation or slurry methods to isolate polymorphs, followed by DSC/TGA to assess thermal stability .

- Dissolution Testing : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) to predict in vivo performance .

- Bioactivity Correlation : Test polymorphs in cellular models (e.g., cancer cell lines) to link crystal packing (e.g., hydrogen-bond networks) to potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.